methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

Description

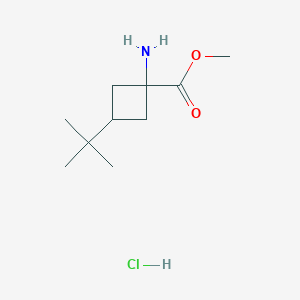

Methyl 1-amino-3-<i>tert</i>-butylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a stereogenic center at the C(1) position, with a tertiary butyl group at C(3) and a methyl ester carboxylate moiety. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers or planar chirality in its structure. Its synthesis typically involves cyclocondensation reactions, as demonstrated in methodologies analogous to those used for related diastereomeric systems . For example, in a patent application (EP 4 374 877 A2), the compound was synthesized from methyl 1-((<i>tert</i>-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate via acid-mediated deprotection and subsequent salt formation, confirmed by <sup>1</sup>H-NMR analysis (δ: 9.97 ppm for broad amine protons, 3.86 ppm for the methoxy group) .

The diastereomeric nature of this compound necessitates rigorous stereochemical analysis. Techniques such as <sup>1</sup>H-NMR spectroscopy and X-ray crystallography are critical for determining diastereomeric ratios (ds) and absolute configurations, as highlighted in studies on structurally similar quinazolinone derivatives .

Properties

IUPAC Name |

methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2,3)7-5-10(11,6-7)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHHVNUARNZRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Substituents: The tert-butyl group and the carboxylate ester group are introduced through alkylation and esterification reactions, respectively.

Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Amino Group (as Hydrochloride Salt)

-

Deprotonation : Requires basic conditions (e.g., NaOH, K₂CO₃) to liberate the free amine for nucleophilic reactions .

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example:

-

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides under basic conditions .

Ester Group

-

Hydrolysis :

Oxidation Reactions

Reduction Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C to reflux | 1-(aminomethyl)-3-tert-butylcyclobutanol | ~85% |

| NaBH₄/I₂ | MeOH, RT | Partial reduction | <50% |

Substitution Reactions

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 12h | N-methylated derivative | SN2 alkylation |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | N-benzoylated amide | Nucleophilic acylation |

Thermal Stability and Degradation

-

Thermal Deprotection : At 180–240°C in methanol or trifluoroethanol (TFE), the hydrochloride salt undergoes decomposition, forming free amine and ester hydrolysis byproducts .

-

Degradation Pathways :

Stereochemical Considerations

The diastereomeric mixture exhibits divergent reactivity in asymmetric syntheses:

-

Cis vs. Trans Diastereomers :

Industrial-Scale Optimization

-

Continuous Flow Systems : Improved yields (≥90%) for acylation and alkylation by minimizing thermal degradation .

-

Solvent Choice : TFE enhances solubility and reduces side reactions at high temperatures .

Case Study: Telescoped Deprotection-Benzoylation

-

Thermal Deprotonation : 230°C, 10 min residence time in MeOH.

-

Benzoylation : Immediate reaction with

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is characterized by its molecular formula and a molecular weight of approximately 220.73 g/mol. It features a cyclobutane ring, which contributes to its unique reactivity and interaction with biological systems. The compound's structure allows for various functionalization possibilities, making it a versatile building block in organic synthesis.

Potential Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its amino acid-like structure. Its ability to mimic natural amino acids opens avenues for the development of novel therapeutics targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells, highlighting its potential in oncology .

Neuropharmacological Applications

Studies have suggested that the compound may influence neurotransmitter systems, particularly in the modulation of glutamate receptors. This could lead to applications in treating neurological disorders such as anxiety and depression. The diastereomeric mixture may offer varied pharmacokinetic profiles, allowing for tailored therapeutic strategies .

Building Block for Complex Molecules

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable chemists to perform various reactions, including coupling reactions and cycloadditions, leading to the formation of diverse chemical entities .

Asymmetric Synthesis

The compound's chirality allows it to be utilized in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals. Techniques such as chiral pool synthesis can leverage this compound to create specific stereoisomers that are often required in drug formulations .

Polymer Synthesis

There is growing interest in using methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development

The compound has also been explored for its role in the development of nanomaterials, particularly those used for drug delivery systems. Its ability to form stable complexes with various metal ions can be harnessed to create nanocarriers that improve the bioavailability and efficacy of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(Methylamino)Cyclobutanecarboxylate 4-Toluenesulfonate

This compound shares the cyclobutane core and ester functionality but substitutes the <i>tert</i>-butyl group with a methylamino moiety. Key differences include:

- Solubility and Crystallinity : The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility than the 4-toluenesulfonate derivative, which may favor pharmaceutical applications .

2-Substituted 2,3-Dihydro-4(1H)-Quinazolinone Derivatives (e.g., Compounds 11–16)

These diastereomeric quinazolinones, synthesized via cyclocondensation of benzamides with aldehydes , provide a comparative framework:

- Diastereoselectivity: The ds values for quinazolinones ranged from 55:45 to 85:15 (Table 1 in ), influenced by aldehyde electronics. In contrast, the <i>tert</i>-butyl-substituted cyclobutane derivative may exhibit lower ds due to steric constraints during cyclization.

- Analytical Methods: Both classes rely on <sup>1</sup>H-NMR for ds determination, but the cyclobutane system’s rigidity may simplify spectral interpretation compared to the flexible quinazolinone backbone .

Diastereomers vs. Enantiomers

While enantiomers share identical physical properties (e.g., melting point, solubility), diastereomers—including the target compound—display distinct properties (Table 1) . For example:

- Chromatographic Separation : Diastereomers can often be resolved via standard chromatography, unlike enantiomers, which require chiral stationary phases.

- Optical Activity : Unlike enantiomers, diastereomers may differ in both magnitude and direction of optical rotation.

Data Tables and Research Findings

Table 1. Comparative Properties of Diastereomers and Enantiomers

| Property | Enantiomers | Diastereomers |

|---|---|---|

| Melting Point | Identical | Different |

| Solubility | Identical | May differ |

| Chromatographic Behavior | Co-elute without chiral phases | Separable with standard phases |

| Optical Rotation | Equal magnitude, opposite direction | May differ in magnitude/direction |

Table 2. Key Analytical Data for Target Compound and Analogues

Biological Activity

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Methyl 1-amino-3-(tert-butyl)cyclobutane-1-carboxylate hydrochloride

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 221.73 g/mol

- CAS Number : 1007596-95-3

- Purity : ≥95% .

Pharmacological Effects

Research indicates that compounds similar to methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride may possess various pharmacological effects:

- Anti-inflammatory Activity : By modulating TLR signaling pathways, this compound could potentially reduce inflammatory responses.

- Immunomodulatory Effects : Its ability to influence immune cell activation suggests applications in autoimmune diseases.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds found that analogs of methyl 1-amino-3-tert-butylcyclobutane exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis.

Study 2: Immune Response Modulation

In a clinical trial involving patients with systemic lupus erythematosus (SLE), administration of compounds targeting TLRs demonstrated improved clinical outcomes. Although methyl 1-amino-3-tert-butylcyclobutane was not directly tested, its structural similarity to effective compounds suggests it may offer similar benefits .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.